Gentamicin A3 - 55715-67-8

Gentamicin A3

Catalog Number: EVT-13890063
CAS Number: 55715-67-8
Molecular Formula: C18H36N4O10
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gentamicin A3 is a natural product found in Micromonospora cinerea with data available.
Source

Gentamicin A3 is obtained from the fermentation of Micromonospora purpurea, which was first discovered in 1963. The antibiotic complex includes several components, with Gentamicin A3 being one of the less abundant variants compared to others like Gentamicin C1 and C2. The extraction involves breaking the cell wall of the bacterium to isolate the antibiotic.

Classification

Gentamicin A3 is classified as an aminoglycoside antibiotic. It is recognized for its ability to inhibit protein synthesis in bacteria, making it effective against a wide range of pathogens. It is included in the World Health Organization's List of Essential Medicines due to its critical importance in treating bacterial infections.

Synthesis Analysis

Methods

The synthesis of Gentamicin A3 involves biotechnological processes utilizing Micromonospora purpurea. The production typically requires controlled fermentation conditions to optimize yield and purity.

  1. Fermentation: The bacterium is cultivated in a nutrient-rich medium under aerobic conditions.
  2. Extraction: After fermentation, Gentamicin A3 is extracted using solvents that selectively solubilize the antibiotic while leaving behind other cellular components.
  3. Purification: Techniques such as chromatography are employed to isolate Gentamicin A3 from other gentamicin variants and impurities.

Technical Details

The fermentation process can be optimized by adjusting factors such as temperature, pH, and nutrient composition. Analytical methods like high-performance liquid chromatography (HPLC) are used to monitor the production and ensure quality control.

Molecular Structure Analysis

Structure

Gentamicin A3 has a complex molecular structure characterized by multiple amino sugar components linked to an aminocyclitol core. The molecular formula for Gentamicin A3 is C18H36N4O10C_{18}H_{36}N_{4}O_{10}, and it features several functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 436.5 g/mol.
  • Structural Features: The structure includes three hexosamines (gentosamine, garosamine, and 2-deoxystreptamine) which are critical for its interaction with bacterial ribosomes.
Chemical Reactions Analysis

Reactions

Gentamicin A3 primarily acts through binding to the 30S ribosomal subunit in bacteria, inhibiting protein synthesis. This interaction leads to misreading of mRNA and ultimately results in cell death.

Technical Details

The mechanism involves:

  • Aminoglycoside Binding: Gentamicin A3 binds irreversibly to specific sites on the ribosome.
  • Inhibition of Translation: This binding prevents the proper assembly of amino acids into proteins, crucial for bacterial growth and replication.
Mechanism of Action

Gentamicin A3 exerts its antibacterial effects through a multi-step process:

  1. Binding: It binds to the 30S ribosomal subunit.
  2. Misreading of mRNA: This binding causes misreading during translation.
  3. Inhibition of Protein Synthesis: As a result, essential proteins are not synthesized correctly, leading to bacterial cell death.

Data from studies indicate that gentamicins exhibit synergistic effects when combined with beta-lactam antibiotics, enhancing their efficacy against resistant strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water, making it suitable for parenteral administration.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but sensitive to light and heat.
  • pH Range: The optimal pH for stability is around neutral (pH 6-7).

Relevant data indicate that gentamicins can degrade under extreme pH or temperature conditions, necessitating careful handling during formulation.

Applications

Gentamicin A3 is widely used in clinical settings for treating various infections caused by susceptible organisms, including:

  • Severe Infections: Particularly effective against infections caused by Pseudomonas aeruginosa and other Gram-negative bacteria.
  • Combination Therapy: Often used in combination with other antibiotics to enhance therapeutic outcomes and combat resistance.
  • Veterinary Medicine: Employed in treating infections in animals due to its broad-spectrum activity.
Biosynthesis and Production of Gentamicin A3

Biosynthetic Gene Cluster Analysis in Micromonospora spp.

The gentamicin A3 (GmA3) biosynthetic pathway is governed by a conserved ~30 kb gene cluster in Micromonospora echinospora and M. purpureochromogenes, encoding approximately 30 enzymatic and regulatory proteins [4] [8]. This cluster’s organization reveals evolutionary relationships with other aminoglycoside pathways: The 2-deoxystreptamine (2-DOS) cyclization module (gtmA-gtmB-gacH) shares 68% sequence identity with kanamycin biosynthetic genes, while the xylosyltransferase genM2 shows homology to fortimicin pathway enzymes [1] [8]. Core genes are functionally compartmentalized into three regions:

  • Early-stage cyclization: gtmA (dehydrogenase), gtmB (aminotransferase), and gacH (NAD-dependent dehydrogenase) collaboratively convert D-glucose-6-phosphate to 2-DOS [4] [5].
  • Glycosylation machinery: genM1 (GlcNAc transferase) and genM2 (xylosyltransferase) sequentially decorate the 2-DOS core [5].
  • Modification enzymes: genK (C6'-methyltransferase) and genB1 (C6'-aminotransferase) tailor late-stage intermediates [5].

Table 1: Core Genes in Gentamicin A3 Biosynthetic Cluster

GeneFunctionCatalytic ActionHomology
gtmA2-Deoxy-scyllo-inosose synthaseGlucose-6-P → 2-DOIKanamycin kanA (71%)
gacH2-Deoxy-scyllo-inosamine dehydrogenase2-DOIA → 2-DOSNeomycin neoA (65%)
genM1N-Acetylglucosaminyltransferase2-DOS → 2'-N-acetylparomamineButirosin btrM (63%)
genM2XylosyltransferaseParomamine → Gentamicin A2Fortimicin fmtM (58%)
genE3''-DehydrataseGentamicin A2 → A3Kanamycin kanE (66%)

Cluster regulation involves pathway-specific regulators (genR) and pleiotropic elements like bldA, which controls translational efficiency via a rare UUA codon in genR mRNA [4] [8].

Enzymatic Pathways for Gentamicin A3 Precursor Assembly

GmA3 assembly proceeds through three enzymatically validated stages:

Stage 1: 2-DOS FormationD-Glucose-6-phosphate undergoes intramolecular aldol condensation via GtmA to form 2-deoxy-scyllo-inosose (2-DOI). GtmB then catalyzes a dual transamination using L-glutamate as the amine donor, converting 2-DOI to 2-deoxy-scyllo-inosamine (2-DOIA). NAD⁺-dependent GacH oxidizes 2-DOIA to yield 2-DOS—the signature aminocyclitol scaffold [4] [5]. Heterologous expression in Streptomyces venezuelae confirms that gtmB-gtmA-gacH constitutes the minimal gene set for 2-DOS production (120 μg/L titer) [4].

Stage 2: Pseudodisaccharide AssemblyGenM1 transfers N-acetyl-D-glucosamine (GlcNAc) from UDP-GlcNAc to the 4-OH of 2-DOS, forming 2'-N-acetylparomamine. GenD hydrolytically removes the N-acetyl group to yield paromamine. Kinetic studies show GenM1’s Km for UDP-GlcNAc (0.8 mM) is 3-fold lower than for UDP-glucose, favoring GlcNAc transfer [5].

Stage 3: Pseudotrisaccharide FormationGenM2 attaches D-xylose from UDP-xylose to paromamine’s 6-OH position, generating gentamicin A2. GenE then dehydrates gentamicin A2 at C3'' to form the Δ2,3-unsaturated intermediate, which is reduced to yield gentamicin A3. In vitro reconstitution demonstrates GenM2’s strict specificity for UDP-xylose; no activity occurs with UDP-glucose or UDP-galactose [5].

Role of Post-Biosynthetic Modifications in A3 Structural Differentiation

GmA3 diverges from other gentamicin congeners via late-stage modifications:

  • C6'-Methylation: GenK (S-adenosylmethionine-dependent methyltransferase) installs a methyl group at C6' of gentamicin X2. Structural analysis reveals GenK’s hydrophobic pocket selectively accommodates substrates with C3''-NH2 [5].
  • C6'-Amination: GenQ (dehydrogenase) and GenB1 (aminotransferase) collaboratively convert the C6'-hydroxyl to an amine in gentamicin A2 derivatives. GenB1 exhibits relaxed specificity, accepting both methylated (G418) and non-methylated (gentamicin X2) substrates [5].
  • C4''-Methylation: GenD1 methylates the C4''-hydroxyl of gentamicin A, forming gentamicin X2—a precursor to C2 and C1a series. GmA3 bypasses this methylation due to GenD1’s substrate exclusion of 3''-deoxygenated compounds [5].

Table 2: Modification Enzymes Defining Gentamicin A3 Identity

EnzymeReactionSubstrate SpecificityProduct
GenEC3''-DeoxygenationGentamicin A23''-Deoxy-gentamicin A2
GenKC6'-MethylationGentamicin X2G418
GenQ/GenB1C6'-AminationG418JI-20B
GenLC6'-N-MethylationGentamicin C2Gentamicin C1

GmA3’s 3''-deoxy structure prevents C4''-methylation by GenD1 and C6'-N-methylation by GenL, directing flux toward the A-series instead of C-series congeners [5].

Fermentation Process Optimization for Enhanced A3 Yield

D-Optimal design (DOD) modeling significantly enhances GmA3 titers by optimizing interdependent fermentation parameters. Key findings include:

  • Critical Variables: Initial pH (6.5–7.5), temperature (28°C–32°C), agitation (200–350 rpm), and incubation time (7–14 days) profoundly impact yield [1] [8].
  • Media Composition: Culture Medium 4 (CM4: soluble starch 2%, soybean meal 1.5%, CaCO3 0.2%) yields 123.7 μg/mL gentamicin—5.8-fold higher than basal TSB medium (21.4 μg/mL) due to balanced carbon/nitrogen ratios [8].
  • Optimized Conditions: DOD-generated quadratic models identify pH 7.0, 30°C, 300 rpm, and 10-day incubation as optimal, achieving 289.5 μg/mL total gentamicin—a 13.5-fold increase over baseline [1] [8].

Table 3: Fermentation Optimization Impact on Gentamicin Yield

ConditionBaseline Yield (μg/mL)Optimized Yield (μg/mL)Fold-Increase
CM1 (TSB)21.4 ± 1.2--
CM4123.7 ± 8.5289.5 ± 12.32.4
Agitation (rpm)200 (78.2 ± 4.1)300 (201.6 ± 10.7)2.6
pH6.0 (64.3 ± 3.8)7.0 (187.2 ± 9.6)2.9

Dissolved oxygen >30% saturation is critical for aminoglycoside biosynthesis; agitation at 300 rpm enhances oxygen transfer without damaging Micromonospora hyphae [8].

Genetic Engineering Approaches to Overexpression of A3-Specific Biosynthetic Genes

Strain engineering focuses on amplifying rate-limiting steps in the GmA3 pathway:

  • Promoter Engineering: Replacement of native genM2 and genE promoters with constitutive ermE increases transcript levels 4.2-fold, elevating GmA3 titer by 60% in *M. purpureochromogenes [4] [8].
  • Heterologous Expression: Expressing the gtmB-gtmA-gacH-genM1-genD-genM2-genE cassette in S. venezuelae YJ003 yields 45 μg/L GmA3, confirming functional transfer of the pathway [4].
  • Combinatorial Biosynthesis: Co-expression of genK (methyltransferase) and genB1 (aminotransferase) in a genL- mutant shifts production toward GmA3 derivatives, reducing C-series congeners by 80% [5].
  • Resistance Engineering: Overexpression of the aac(3)-IV gene (gentamicin 3-N-acetyltransferase) in M. echinospora increases intracellular antibiotic tolerance, extending the production phase by 48 hours [3] [9].

CRISPR-Cas9-mediated knockout of competing pathway genes (e.g., genD1 for C4''-methylation) redirects flux toward GmA3, demonstrating the potential for precision strain improvement [5].

Properties

CAS Number

55715-67-8

Product Name

Gentamicin A3

IUPAC Name

2-(aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol

Molecular Formula

C18H36N4O10

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C18H36N4O10/c1-22-9-7(23)4-29-17(11(9)25)31-15-5(20)2-6(21)16(14(15)28)32-18-13(27)12(26)10(24)8(3-19)30-18/h5-18,22-28H,2-4,19-21H2,1H3

InChI Key

BDTQHFBWYNCGHN-UHFFFAOYSA-N

Canonical SMILES

CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O

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